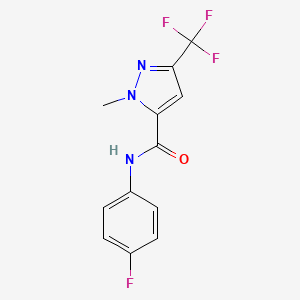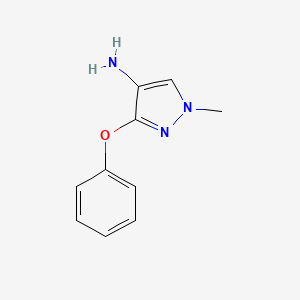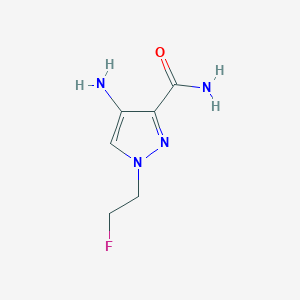![molecular formula C19H16Br2N4O2 B10903540 2,4-dibromo-6-{4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-6-methylpyrimidin-2-yl}phenol](/img/structure/B10903540.png)
2,4-dibromo-6-{4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-6-methylpyrimidin-2-yl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHOXYBENZALDEHYDE 1-[2-(3,5-DIBROMO-2-HYDROXYPHENYL)-6-METHYL-4-PYRIMIDINYL]HYDRAZONE is a complex organic compound that combines the structural features of methoxybenzaldehyde, dibromohydroxyphenyl, and pyrimidinyl hydrazone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXYBENZALDEHYDE 1-[2-(3,5-DIBROMO-2-HYDROXYPHENYL)-6-METHYL-4-PYRIMIDINYL]HYDRAZONE typically involves a multi-step process:
Preparation of 3,5-DIBROMO-2-HYDROXYPHENYL: This intermediate can be synthesized by bromination of 2-hydroxybenzaldehyde using bromine in the presence of a suitable solvent.
Synthesis of 2-METHOXYBENZALDEHYDE: This compound can be prepared by methylation of 2-hydroxybenzaldehyde using dimethyl sulfate or methyl iodide in the presence of a base.
Formation of the HYDRAZONE: The final step involves the condensation of 2-METHOXYBENZALDEHYDE with 2-(3,5-DIBROMO-2-HYDROXYPHENYL)-6-METHYL-4-PYRIMIDINYL hydrazine under acidic conditions to form the desired hydrazone.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-METHOXYBENZALDEHYDE 1-[2-(3,5-DIBROMO-2-HYDROXYPHENYL)-6-METHYL-4-PYRIMIDINYL]HYDRAZONE can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The hydrazone moiety can be reduced to the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the dibromohydroxyphenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 2-METHOXYBENZOIC ACID 1-[2-(3,5-DIBROMO-2-HYDROXYPHENYL)-6-METHYL-4-PYRIMIDINYL]HYDRAZONE.
Reduction: 2-METHOXYBENZYLAMINE 1-[2-(3,5-DIBROMO-2-HYDROXYPHENYL)-6-METHYL-4-PYRIMIDINYL]HYDRAZONE.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-METHOXYBENZALDEHYDE 1-[2-(3,5-DIBROMO-2-HYDROXYPHENYL)-6-METHYL-4-PYRIMIDINYL]HYDRAZONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-METHOXYBENZALDEHYDE 1-[2-(3,5-DIBROMO-2-HYDROXYPHENYL)-6-METHYL-4-PYRIMIDINYL]HYDRAZONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.
Pathways: It could modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
2-METHOXYBENZALDEHYDE: A simpler aldehyde with fewer functional groups.
3,5-DIBROMO-2-HYDROXYPHENYL: A phenolic compound with bromine substituents.
6-METHYL-4-PYRIMIDINYL HYDRAZONE: A hydrazone derivative with a pyrimidine ring.
Uniqueness
2-METHOXYBENZALDEHYDE 1-[2-(3,5-DIBROMO-2-HYDROXYPHENYL)-6-METHYL-4-PYRIMIDINYL]HYDRAZONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C19H16Br2N4O2 |
|---|---|
Molecular Weight |
492.2 g/mol |
IUPAC Name |
2,4-dibromo-6-[4-[(2E)-2-[(2-methoxyphenyl)methylidene]hydrazinyl]-6-methylpyrimidin-2-yl]phenol |
InChI |
InChI=1S/C19H16Br2N4O2/c1-11-7-17(25-22-10-12-5-3-4-6-16(12)27-2)24-19(23-11)14-8-13(20)9-15(21)18(14)26/h3-10,26H,1-2H3,(H,23,24,25)/b22-10+ |
InChI Key |
AISZGWKSMPGMBO-LSHDLFTRSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)C2=C(C(=CC(=C2)Br)Br)O)N/N=C/C3=CC=CC=C3OC |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=C(C(=CC(=C2)Br)Br)O)NN=CC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10903466.png)
![4-bromo-N-(4-{[(2E)-2-(2-methylbenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B10903470.png)
![3-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]aniline](/img/structure/B10903473.png)


![1-[3-(1,3-Benzodioxol-5-YL)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-[3-(4-bromo-3-nitro-1H-pyrazol-1-YL)-1-adamantyl]-1-ethanone](/img/structure/B10903482.png)
![7-({3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10903490.png)



![N'-[(Z)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-oxo-4-phenylpyrrolidine-3-carbohydrazide](/img/structure/B10903533.png)

![N'-{(E)-[5-bromo-2-(prop-2-yn-1-yloxy)phenyl]methylidene}-2-(quinolin-8-yloxy)propanehydrazide](/img/structure/B10903550.png)
![3,4-dihydroquinolin-1(2H)-yl{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}methanone](/img/structure/B10903556.png)
